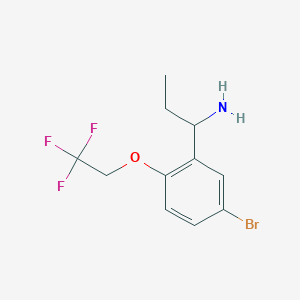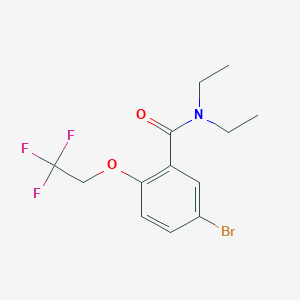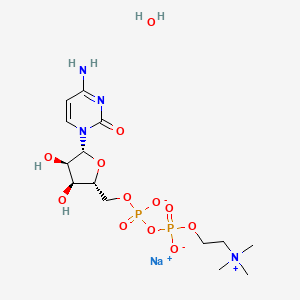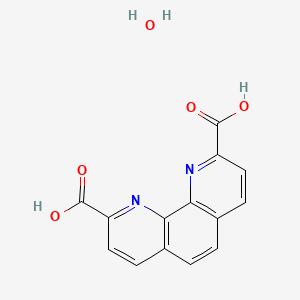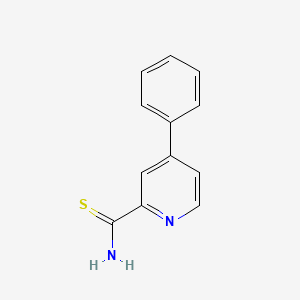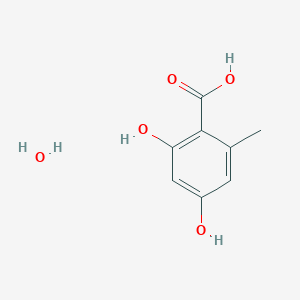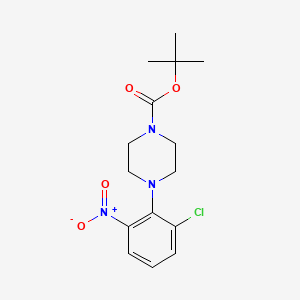
1-Boc-4-(2-chloro-6-nitrophenyl)piperazine
描述
1-Boc-4-(2-chloro-6-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent, and a nitro group attached to a phenyl ring
准备方法
The synthesis of 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-nitroaniline and piperazine.
Formation of Intermediate: The 2-chloro-6-nitroaniline is reacted with piperazine to form an intermediate compound.
Protection with Boc Group: The intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group, yielding this compound.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-Boc-4-(2-chloro-6-nitrophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common reagents and conditions used in these reactions include palladium catalysts for reduction and TFA for deprotection. Major products formed from these reactions include the corresponding amine derivatives and deprotected piperazine compounds .
科学研究应用
1-Boc-4-(2-chloro-6-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
作用机制
The mechanism of action of 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the nitro and chloro groups can influence its binding affinity and selectivity towards these targets. The Boc group serves as a protecting group, ensuring the compound’s stability during synthetic transformations .
相似化合物的比较
1-Boc-4-(2-chloro-6-nitrophenyl)piperazine can be compared with other piperazine derivatives such as:
1-Boc-4-(4-nitrophenyl)piperazine: Similar in structure but with the nitro group at a different position on the phenyl ring.
1-Boc-4-(2-chlorophenyl)piperazine: Lacks the nitro group, which may affect its reactivity and applications.
1-Boc-4-(2-nitrophenyl)piperazine:
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
属性
IUPAC Name |
tert-butyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)13-11(16)5-4-6-12(13)19(21)22/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYKHNGTLPVYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B8131322.png)
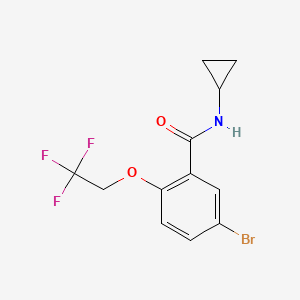
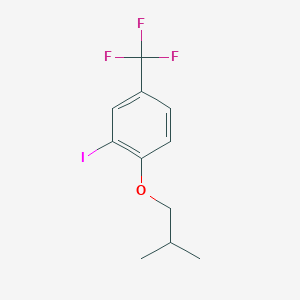
![1-[4-(Cyclopropylmethylcarbamoyl)-phenyl]-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B8131345.png)
![N-Cyclopropyl-2-[2-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetamide](/img/structure/B8131351.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-tetrahydro-pyran](/img/structure/B8131370.png)
